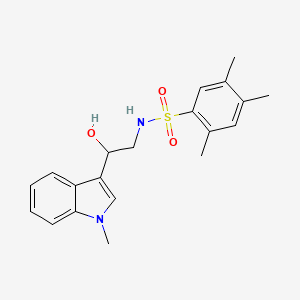

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzenesulfonamide core linked to a hydroxyethyl-indole moiety. The compound’s structure combines a sulfonamide group, known for its versatility in medicinal chemistry and catalysis, with a 1-methylindole unit, a heterocyclic scaffold prevalent in bioactive molecules. Structural confirmation of such compounds typically employs X-ray crystallography, often utilizing SHELX software for refinement .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-13-9-15(3)20(10-14(13)2)26(24,25)21-11-19(23)17-12-22(4)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLYETWAXYUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the indole derivative.

Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of indoline derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several sulfonamide and indole-containing derivatives. Key comparisons include:

Key Observations :

- Substituent Effects : The 2,4,5-trimethyl groups on the benzenesulfonamide in the target compound increase steric bulk and hydrophobicity compared to the 4-methyl analogues (e.g., 3r, 3h). This may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in proteins.

- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks a sulfonamide but features an N,O-bidentate directing group, highlighting divergent coordination chemistry .

- Indole Modifications : The 1-methylindole in the target compound contrasts with 1H-indole derivatives (e.g., 3r, 3h), which may exhibit different electronic properties due to the absence of N-methylation.

Functional and Application-Based Comparisons

- Catalytic Potential: Unlike N,O-bidentate benzamide derivatives (), the target compound’s sulfonamide may act as a monodentate ligand, limiting its utility in metal-catalyzed reactions but offering advantages in sulfonamide-based inhibitors (e.g., kinase targeting).

- Bioactivity : Indole-sulfonamide hybrids are explored for antimicrobial and anticancer properties. However, specific bioactivity data for the target compound remain unstudied, unlike structurally related molecules with documented roles in C–H functionalization .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features an indole moiety, a hydroxyethyl group, and a trimethylbenzenesulfonamide group. The synthesis typically involves several steps:

- Formation of the Indole Moiety : Using Fischer indole synthesis, phenylhydrazine reacts with a ketone under acidic conditions.

- Attachment of the Hydroxyethyl Group : Introduced via nucleophilic substitution with an appropriate hydroxyethyl halide.

- Sulfonamide Formation : The final step involves reacting the hydroxyethyl-indole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base.

Biological Activity

The biological activity of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has been studied extensively due to its promising therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting potential as an anti-tuberculosis agent.

Anticancer Activity

The compound has shown significant antiproliferative effects in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism : Induces G2/M phase cell cycle arrest and apoptosis in MCF-7 cells.

- IC50 Values : Demonstrated IC50 values of 52 nM for MCF-7 and 74 nM for MDA-MB-231 cells .

The mechanism of action involves interaction with specific molecular targets:

- Indole Moiety : Binds to various receptors and enzymes, modulating their activity.

- Hydroxyethyl Group : Enhances solubility and bioavailability.

- Sulfonamide Group : Participates in hydrogen bonding and other interactions with biological molecules.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared to similar indole derivatives:

| Compound Name | Biological Activity |

|---|---|

| Indole-3-acetic acid | Plant hormone |

| N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide | Anticancer properties |

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups that confer distinct biological properties.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Study on Antimicrobial Activity :

- Evaluated against Mycobacterium tuberculosis.

- Results indicated significant inhibition of bacterial growth.

-

Cancer Research Study :

- Focused on breast cancer cell lines.

- Findings revealed mechanisms leading to apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core followed by sulfonamide coupling. Key steps include:

- Step 1 : Alkylation of 1-methylindole to introduce the hydroxyethyl side chain using epoxide intermediates under basic conditions (e.g., NaH in THF) .

- Step 2 : Sulfonylation of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Critical Parameters : Reaction temperatures (0–25°C), anhydrous solvents, and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yield (>70%) and purity (>95%) .

Q. How is the purity and structural integrity of this compound assessed during synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots and solvent systems like CH₂Cl₂:MeOH (9:1) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. Key signals include the indole NH (~10 ppm, absent if methylated), sulfonamide protons (~3.1–3.3 ppm), and aromatic methyl groups (~2.2–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and conformation?

- Methodological Answer :

- Crystal Growth : Slow evaporation of saturated solutions in acetone/water mixtures yields diffraction-quality crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELX software (e.g., SHELXL) refines structures, resolving bond angles, torsional strain in the hydroxyethyl chain, and sulfonamide geometry .

- Validation : Compare experimental data with density functional theory (DFT)-optimized structures to confirm stereochemical assignments .

Q. What experimental strategies address contradictory bioactivity data across enzymatic assays?

- Methodological Answer :

- Assay Optimization : Standardize buffer conditions (pH 7.4, ionic strength) and enzyme concentrations to minimize variability .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) .

- Control Experiments : Include known inhibitors (e.g., celecoxib for COX-2 studies) and assess compound stability under assay conditions (e.g., HPLC post-incubation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify the indole’s methyl group, sulfonamide substituents, or hydroxyethyl chain to probe steric/electronic effects .

- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

- Biological Testing : Prioritize analogs with improved in vitro potency (IC₅₀ values) and selectivity (>10-fold vs. off-targets) .

Q. What analytical approaches reconcile discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Solubility Studies : Use shake-flask methods with HPLC quantification in buffers (PBS, pH 7.4) and biorelevant media (FaSSIF/FeSSIF) .

- Stability Profiling : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative degradation products .

- Powder X-Ray Diffraction (PXRD) : Assess crystallinity changes impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.